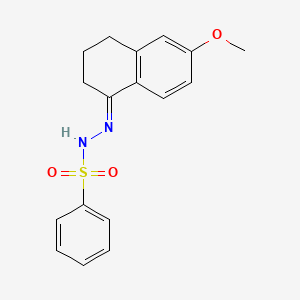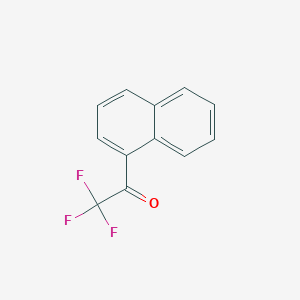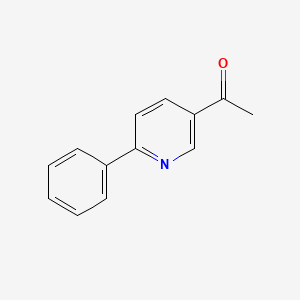
1-(6-Phenylpyridin-3-yl)ethanone
概要
説明
“1-(6-Phenylpyridin-3-yl)ethanone” is a chemical compound with the molecular formula C13H11NO . It has a molecular weight of 197.236 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 . Its canonical SMILES representation is: CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 197.23 g/mol . The compound has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 30 Ų .科学的研究の応用
Synthesis and Chemical Characterization
1-(6-Phenylpyridin-3-yl)ethanone serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. Its derivatives have been explored for their potential in creating novel chemical entities with diverse biological activities. For example, derivatives synthesized from this compound have been evaluated for antimicrobial properties, demonstrating effectiveness against a range of microbial strains (Sherekar et al., 2022; Kumar B.R. Chaitanya et al., 2022).
Antimicrobial and Anticancer Activities
The chemical modifications of this compound have led to compounds with significant antimicrobial and anticancer activities. These synthesized compounds, including their metal complexes, exhibit cytotoxic effects on various carcinoma cell lines and show promising antibacterial properties against both gram-positive and gram-negative bacteria (Kumar B.R. Chaitanya et al., 2022).
Pharmacological Research
In the realm of pharmacological research, this compound and its derivatives have been identified as potential inhibitors of HIV-1 replication, showcasing the compound's versatility in drug discovery and development (Zhiping Che et al., 2015). Additionally, novel synthetic routes have been developed to create compounds with enhanced biological properties, further underlining the significance of this compound in scientific research (D. Kopchuk et al., 2017).
Material Science and Luminescent Properties
The compound has also found applications in material science, where its derivatives are used in the synthesis of complexes with notable luminescent properties. Such properties are valuable for the development of new materials and technologies (Jun Xu et al., 2010).
作用機序
特性
IUPAC Name |
1-(6-phenylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDXJCNTSQZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486603 | |
| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35022-79-8 | |
| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

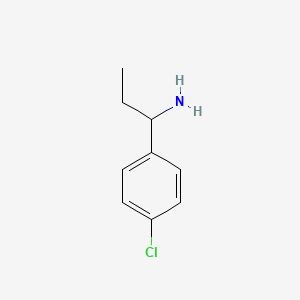
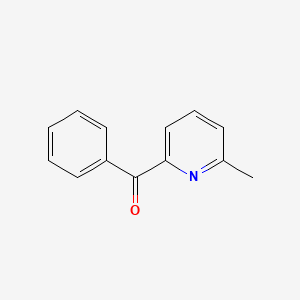




![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)

